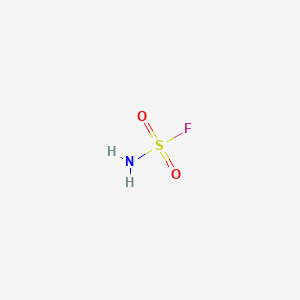Sulfamoyl fluoride
CAS No.: 14986-54-0
Cat. No.: VC11680941
Molecular Formula: FH2NO2S
Molecular Weight: 99.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 14986-54-0 |
|---|---|
| Molecular Formula | FH2NO2S |
| Molecular Weight | 99.09 g/mol |
| IUPAC Name | sulfamoyl fluoride |
| Standard InChI | InChI=1S/FH2NO2S/c1-5(2,3)4/h(H2,2,3,4) |
| Standard InChI Key | USPTVMVRNZEXCP-UHFFFAOYSA-N |
| SMILES | NS(=O)(=O)F |
| Canonical SMILES | NS(=O)(=O)F |
Introduction
Chemical Identity and Structural Characteristics
Sulfamoyl fluoride belongs to the broader family of sulfur(VI) fluorides, distinguished by the presence of a fluorine atom bonded to a sulfonyl group (F–S(O)₂–NR₂). The molecule adopts a tetrahedral geometry around the sulfur atom, with bond angles and lengths dictated by VSEPR theory. Computational studies suggest that the S–F bond length ranges between 153–160 pm, while the S–N bond measures approximately 165 pm, reflecting partial double-bond character due to resonance stabilization .
Synthetic Methodologies
Hydrogen Fluoride-Mediated Halogen Exchange
A landmark patent (US20240368075) details the synthesis of N,N-dialkyl sulfamoyl fluorides via halogen exchange using anhydrous hydrogen fluoride (HF) . The process involves reacting sulfamoyl nonfluorohalide precursors (X–S(O)₂–NR₂, where X = Cl, Br, I) with HF under controlled conditions:
Key parameters include:
-
Temperature: 0–50°C to prevent side reactions
-
HF stoichiometry: 1.5–3 equivalents to ensure complete conversion
-
Solvent systems: Polar aprotic solvents like dichloromethane or acetonitrile
This method achieves yields exceeding 85% for derivatives with linear alkyl groups (e.g., N,N-dimethyl sulfamoyl fluoride), though steric hindrance in branched or cyclic analogs reduces efficiency to 60–70% .
Calcium Triflimide-Catalyzed SuFEx Activation
Recent work by PMC researchers demonstrates that sulfamoyl fluorides participate in SuFEx reactions when activated by calcium triflimide (Ca(NTf₂)₂) and 1,4-diazabicyclo[2.2.2]octane (DABCO) . This system enables rapid coupling with amines at room temperature:
Advantages over traditional methods:
-
Reaction completion in <30 minutes vs. 24–48 hours thermally
-
Tolerance for diverse amine nucleophiles (primary, secondary, aromatic)
-
Minimal side products (e.g., <5% sulfonic acid formation)
Table 1 compares synthetic approaches:
| Method | Yield (%) | Time | Substrate Scope |
|---|---|---|---|
| HF Halogen Exchange | 60–85 | 2–6 hr | Linear alkyls, small cycles |
| Ca(NTf₂)₂/DABCO | 75–95 | 0.5 hr | Broad (incl. heterocycles) |
Industrial and Research Applications
Medicinal Chemistry
The SuFEx platform leverages sulfamoyl fluorides to construct sulfamide-based protease inhibitors. Notable examples include:
-
LY-487,038: Selective NLRP3 inflammasome inhibitor (Phase II trials)
Polymer Science
Copolymerization with ethylene glycol derivatives yields polysulfamides with:
-
Glass transition temperatures (Tg) of 120–180°C
-
Dielectric constants <2.5, suitable for microelectronics insulation
Emerging Research Directions
Flow Chemistry Integration
Microreactor systems enhance safety in HF-based synthesis by:
-
Reducing HF inventory to <10 mL
-
Improving heat transfer (ΔT <5°C across reactor)
Bioconjugation Strategies
Site-specific protein labeling via sulfamoyl fluoride-lysine reactions achieves:
-
90% labeling efficiency in <10 minutes
-
Orthogonality to common bioorthogonal handles (e.g., azides)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume